N-(4-Propoxyphenyl)acetamide chemical properties
N-(4-Propoxyphenyl)acetamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-(4-Propoxyphenyl)acetamide
Executive Summary
N-(4-Propoxyphenyl)acetamide, also known as 4'-Propoxyacetanilide, is an aromatic amide that belongs to the family of acetanilides. Structurally, it is an analog of the well-known analgesic and antipyretic compounds paracetamol (acetaminophen) and phenacetin, differing by the presence of a propoxy group attached to the phenyl ring. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, offering researchers and drug development professionals a detailed resource for understanding and utilizing this compound. All protocols are designed as self-validating systems, and all data is substantiated with citations to authoritative sources.
Chemical Identity and Nomenclature
Precise identification is the cornerstone of chemical research. N-(4-Propoxyphenyl)acetamide is registered under CAS Number 20367-32-2.[1][2] Its molecular structure consists of a central benzene ring para-substituted with an acetamido group and a propoxy group.
Caption: Chemical Structure of N-(4-Propoxyphenyl)acetamide.
Key identifiers and computed properties for this compound are summarized in the table below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | N-(4-propoxyphenyl)acetamide | [3][4] |
| Synonyms | 4'-Propoxyacetanilide, Propacetin, O-Propyl paracetamol | [1][4][5] |
| CAS Number | 20367-32-2 | [1][2][4] |
| EC Number | 243-766-3 | [1][2][5] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][3][4] |
| Molecular Weight | 193.24 g/mol | [1][4] |
| Canonical SMILES | CCCOC1=CC=C(C=C1)NC(=O)C | [3][4] |
| InChIKey | WDRXFPOGKSGHFM-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications. A summary of key properties is presented below. It is critical to note the discrepancy in reported melting points, which may be attributable to different polymorphic forms or variations in sample purity across suppliers.
| Property | Value | Source(s) |
| Physical State | Crystalline Solid | [6] |
| Melting Point | 118-120 °C | [1][5] |
| 209 °C | [6] | |
| Boiling Point | 365.8 °C at 760 mmHg | [1][2][5] |
| Density | 1.076 g/cm³ | [1][2][5] |
| Water Solubility | 8.80e-04 M (Predicted) | [1][5] |
| Flash Point | 175 °C | [1][2][5] |
| Refractive Index | 1.541 | [1][5] |
| XLogP3 | 2.1 - 3.08 | [4][5] |
| Topological Polar Surface Area | 38.3 Ų | [4][5] |
| Hydrogen Bond Donor Count | 1 | [4][5] |
| Hydrogen Bond Acceptor Count | 2 | [4][5] |
| Rotatable Bond Count | 4 | [5] |
Synthesis and Purification
N-(4-Propoxyphenyl)acetamide can be reliably synthesized via the N-acetylation of its corresponding aniline precursor, 4-propoxyaniline. This method is a standard and robust transformation in organic chemistry.[7] An alternative route, the Williamson ether synthesis, involves the alkylation of paracetamol with a propyl halide, a method well-documented for the synthesis of the related compound phenacetin.[8]
We will focus on the N-acetylation pathway due to its straightforward execution and high potential yield.
Caption: Synthesis pathway for N-(4-Propoxyphenyl)acetamide.
Experimental Protocol: Synthesis via N-Acetylation
This protocol describes a self-validating procedure for synthesizing and purifying N-(4-Propoxyphenyl)acetamide. Each step is designed to ensure high purity and confirmation of the final product.
Materials and Reagents:
-
4-Propoxyaniline (Commercially available)[9]
-
Acetic Anhydride
-
Glacial Acetic Acid (Solvent)
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Deionized Water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
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Thin-Layer Chromatography (TLC) apparatus
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Melting point apparatus
Step-by-Step Methodology:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-propoxyaniline (0.1 mol, 15.12 g) in glacial acetic acid (50 mL).
-
Causality Explanation: Glacial acetic acid serves as a polar protic solvent that readily dissolves the aniline precursor. Its acidic nature does not interfere with the acetylation reaction.
-
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (0.11 mol, 11.23 g, 10.4 mL) to the solution. The addition should be controlled to manage any exothermic reaction.
-
Causality Explanation: Acetic anhydride is a highly effective acetylating agent. A slight excess ensures the complete conversion of the starting amine.
-
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 118 °C) and maintain for 1 hour.
-
Causality Explanation: Heating accelerates the reaction rate, ensuring the acetylation proceeds to completion within a reasonable timeframe.
-
-
In-Process Control (IPC): Monitor the reaction progress using TLC (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). A complete reaction is indicated by the disappearance of the 4-propoxyaniline spot.
-
Trustworthiness Pillar: TLC provides a rapid and reliable method to validate the consumption of the starting material before proceeding to workup, preventing the isolation of an impure product mixture.
-
-
Product Precipitation: After completion, cool the reaction mixture to room temperature, then pour it slowly into a beaker containing 400 mL of ice-cold deionized water while stirring vigorously. A white or off-white precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid.
-
Purification via Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Causality Explanation: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but less soluble at cold temperatures, allowing it to crystallize out while impurities remain dissolved.
-
-
Final Product Collection and Validation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Determine the melting point of the dried solid and compare it to the literature values (118-120 °C or 209 °C) to assess purity.[1][5][6] Calculate the final yield.
Spectroscopic Characterization
Caption: General workflow for spectroscopic characterization.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals / Peaks | Assignment and Rationale |
| ¹H NMR | δ ~0.9-1.1 (t, 3H)δ ~1.7-1.9 (m, 2H)δ ~2.1 (s, 3H)δ ~3.9-4.0 (t, 2H)δ ~6.8-7.0 (d, 2H)δ ~7.3-7.5 (d, 2H)δ ~7.5-8.5 (s, 1H) | -CH₃ of propyl group-CH₂- of propyl group-C(O)CH₃ (acetyl group)-OCH₂- of propyl groupAromatic protons ortho to -OPrAromatic protons ortho to -NHAcAmide N-H proton |
| ¹³C NMR | δ ~10δ ~22δ ~24δ ~69δ ~114δ ~121δ ~131δ ~155δ ~168 | Propyl -CH₃Propyl -CH₂-Acetyl -CH₃Propyl -OCH₂-Aromatic C ortho to -OPrAromatic C ortho to -NHAcAromatic C ipso to -NHAcAromatic C ipso to -OPrAmide C=O |
| IR (cm⁻¹) | ~3300 (N-H stretch)~3050 (Aromatic C-H stretch)~2960 (Aliphatic C-H stretch)~1660 (Amide I band, C=O stretch)~1550 (Amide II band, N-H bend)~1240 (Aryl-O-C stretch) | Presence of secondary amide groupAromatic ring C-H bondsPropyl and acetyl C-H bondsCarbonyl of the amide groupCharacteristic amide absorptionAryl ether linkage |
| Mass Spec (EI) | m/z 193 (M⁺)m/z 151m/z 109m/z 43 | Molecular ion peak[M - C₃H₇]⁺ or [M - COCH₂]⁺[M - C₃H₇ - COCH₂]⁺[CH₃CO]⁺ (acetyl cation) |
Safety, Handling, and Storage
Proper handling and storage are paramount for laboratory safety and maintaining the integrity of the chemical. The following guidelines are based on available Safety Data Sheets (SDS).[2]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid formation and inhalation of dust.[2] Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat.[2][12][13] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13] Keep away from incompatible materials such as strong oxidizing agents and foodstuff containers.[2][13]
-
First Aid:
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Seek medical attention if symptoms occur.
-
Conclusion and Future Directions
N-(4-Propoxyphenyl)acetamide is a well-defined chemical compound with properties that are readily characterizable by standard analytical techniques. Its synthesis is straightforward, typically achieved through the acetylation of 4-propoxyaniline. As an analog of established pharmaceutical compounds, it holds potential as a building block in medicinal chemistry and drug development.[14] Future research could focus on elucidating its biological activity, exploring its potential as an analgesic or antipyretic agent, and investigating its metabolic profile in comparison to its structural relatives, paracetamol and phenacetin. The conflicting melting point data also warrants further investigation into the potential polymorphism of this compound.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88510, N-(4-Propoxyphenyl)acetamide. Retrieved February 1, 2026, from [Link].
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U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-propoxyphenyl)-. Substance Details. Retrieved February 1, 2026, from [Link]
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Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)acetamide. Retrieved February 1, 2026, from [Link].
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NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook. Retrieved February 1, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-propoxyphenyl)-. Substance Details. Retrieved February 1, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88510, N-(4-Propoxyphenyl)acetamide. Retrieved February 1, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90165, Acetamide, N-(4-butoxyphenyl)-. Retrieved February 1, 2026, from [Link].
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University of the Sciences in Philadelphia. (n.d.). The Synthesis of Phenacetin from Acetaminophen. Retrieved February 1, 2026, from [Link]
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Wikipedia. (n.d.). Phenacetin. Retrieved February 1, 2026, from [Link]
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Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 503. [Link]
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